5-Chloro-2-pentanone

Descripción

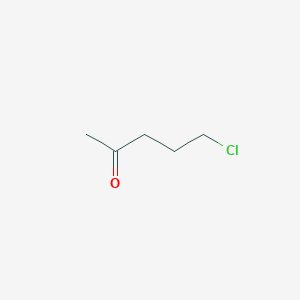

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRIEWDDMODMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064053 | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5891-21-4 | |

| Record name | 5-Chloro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005891214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XZG82VP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-pentanone

This technical guide provides a comprehensive overview of the core physical properties of 5-Chloro-2-pentanone (CAS No: 5891-21-4). Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these characterizations.

Core Physical and Chemical Properties

This compound, also known as 3-chloropropyl methyl ketone, is a significant organic reagent and intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility in chemical reactions stems from the reactivity of its chlorine atom and ketone carbonyl group.[3] An accurate understanding of its physical properties is crucial for its application in synthesis, process development, and safety management.

The quantitative physical data for this compound are summarized in the table below. It is important to note that values can vary slightly between sources, often due to different measurement conditions or sample purity levels.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₅H₉ClO | [4][5][6][7] | |

| Molecular Weight | 120.58 g/mol | [4][6][7][8] | |

| Appearance | Colorless to brown or black liquid | 20 °C | [4][9][10] |

| Boiling Point | 71-72 °C | 20 mmHg | [1][9][10] |

| 106 °C | 20 mmHg | [11] | |

| 63-64 °C | 12 mmHg | [6] | |

| 172-175 °C | 760 mmHg | [12][13] | |

| Melting Point | -48 °C | [4][10] | |

| Density | 1.057 g/mL | 25 °C | [1][14] |

| 1.053 g/mL | [6][12] | ||

| 1.05 g/cm³ (Specific Gravity 20/20) | 20 °C | ||

| Flash Point | 35 °C (95 °F) | Closed Cup | [6][11][13] |

| 67 °C (152.6 °F) | Closed Cup | [4][10] | |

| 96 °F (~35.6 °C) | [1][9] | ||

| Refractive Index | 1.438 | n20/D | [1][12][14] |

| 1.44 | |||

| 1.4355-1.4425 | @ 20°C | [5] | |

| Solubility | Soluble in chloroform (B151607) and methanol. | [1][3][6][9] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15] This property is a critical indicator of purity.[15][16]

Method: Capillary Method (Micro-Boiling Point Determination)

This method is suitable for small sample volumes.[17]

-

Preparation: Seal one end of a glass capillary tube by heating it in a flame.[18] Place a small amount (a few mL) of this compound into a fusion tube.

-

Assembly: Invert the sealed capillary tube and place it (open end down) into the fusion tube containing the liquid sample. Attach the fusion tube to a thermometer.

-

Heating: Heat the assembly in a heating block or Thiele tube.[17] Initially, a stream of bubbles will emerge as trapped air is expelled.[17] As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary; this indicates the liquid is at or above its boiling point.[19]

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[15][17][19] This occurs when the external pressure equals the vapor pressure inside the capillary.[15]

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a hydrometer.

Method: Pycnometer Method

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Measurement 1 (Empty): Accurately weigh the empty, dry pycnometer.

-

Measurement 2 (Sample): Fill the pycnometer with this compound, ensuring no air bubbles are present. Adjust the temperature of the sample to a standard value (e.g., 20°C or 25°C) in a water bath. Weigh the filled pycnometer.

-

Measurement 3 (Reference): Repeat the process with a reference substance of known density, typically deionized water.

-

Calculation: The density of the sample is calculated by first determining the exact volume of the pycnometer using the mass and known density of water. Then, the mass of the sample is divided by this volume.

The refractive index measures how light propagates through a substance and is a fundamental physical property used to identify and assess the purity of liquid compounds.[20]

Method: Using an Abbe Refractometer

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.

-

Measurement: Close the prisms. While looking through the eyepiece, turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. The measurement is typically temperature-dependent, so the temperature (usually 20°C) should be recorded.[20] A correction factor can be applied if the measurement is not performed at the standard temperature.[20]

The flash point is the lowest temperature at which a liquid produces enough flammable vapor to ignite momentarily when an ignition source is applied.[21][22] This is a critical safety parameter for handling and storage.

Method: Closed-Cup Method (e.g., Pensky-Martens or Abel)

Closed-cup methods generally provide more reproducible and lower flash point values than open-cup methods because they minimize vapor loss.[23]

-

Preparation: Place the sample of this compound into the test cup of the apparatus.[22]

-

Heating: Close the cup with a lid that contains apertures for an ignition source and a thermometer.[22] Begin heating the sample at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, apply an ignition source (a small flame) through an aperture to the vapor space above the liquid.[21][22]

-

Determination: The flash point is the lowest temperature at which a brief flash or ignition is observed inside the cup when the ignition source is applied.[22][24]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a this compound sample.

Caption: Workflow for the Physical Characterization of this compound.

References

- 1. This compound | 5891-21-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. China this compound CAS 5891-21-4 factory and manufacturers | Unilong [unilongmaterial.com]

- 4. This compound | 5891-21-4 | FC00924 | Biosynth [biosynth.com]

- 5. This compound, 94% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound, 94% | Fisher Scientific [fishersci.ca]

- 7. chemeo.com [chemeo.com]

- 8. 2-Pentanone, 5-chloro- | C5H9ClO | CID 79993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. haihangchem.com [haihangchem.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound technical grade, 85 5891-21-4 [sigmaaldrich.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. vernier.com [vernier.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. byjus.com [byjus.com]

- 19. Video: Boiling Points - Procedure [jove.com]

- 20. athabascau.ca [athabascau.ca]

- 21. aidic.it [aidic.it]

- 22. almaaqal.edu.iq [almaaqal.edu.iq]

- 23. egyankosh.ac.in [egyankosh.ac.in]

- 24. scribd.com [scribd.com]

An In-depth Technical Guide to 5-Chloro-2-pentanone (CAS 5891-21-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-pentanone, with the CAS number 5891-21-4, is a versatile bifunctional organic compound featuring both a ketone and an alkyl chloride. This unique structure makes it a valuable intermediate in a variety of chemical syntheses. It serves as a crucial building block in the pharmaceutical and agrochemical industries, notably in the synthesis of certain quinolone antibiotics and other complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[3][4] It is soluble in organic solvents such as chloroform (B151607) and methanol.[5][6] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5891-21-4 | [3] |

| Molecular Formula | C₅H₉ClO | [3] |

| Molecular Weight | 120.58 g/mol | [3] |

| Boiling Point | 71-72 °C at 20 mmHg | [5][7] |

| Melting Point | -48 °C | [3] |

| Density | 1.057 g/mL at 25 °C | [5][7] |

| Refractive Index (n²⁰/D) | 1.438 | [5][7] |

| Flash Point | 67 °C (153 °F) | [3] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic methods.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.17 | Singlet | 3H | CH₃-C=O | |

| ~2.75 | Triplet | 2H | -C(=O)-CH₂- | |

| ~2.05 | Quintet | 2H | -CH₂-CH₂-Cl | |

| ~3.60 | Triplet | 2H | -CH₂-Cl |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| ~207 | C=O | |

| ~44 | -CH₂-Cl | |

| ~42 | -C(=O)-CH₂- | |

| ~30 | CH₃-C=O | |

| ~26 | -CH₂-CH₂-Cl |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1715-1720 | C=O (Ketone) stretch |

| ~2850-2960 | C-H (Alkyl) stretch |

| ~1410-1430 | C-H bend |

| ~650-750 | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns. The presence of the chlorine isotope ³⁷Cl results in an M+2 peak.

| m/z | Fragment | Notes |

| 120/122 | [C₅H₉ClO]⁺ | Molecular ion (M⁺/M+2) |

| 105/107 | [M - CH₃]⁺ | Loss of a methyl group |

| 85 | [M - Cl]⁺ | Loss of a chlorine radical |

| 71 | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical |

| 43 | [CH₃CO]⁺ | Acylium ion, often the base peak |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the availability and cost of starting materials.

From α-Acetyl-γ-butyrolactone

This is a classic and well-documented method involving the hydrolysis and decarboxylation of α-acetyl-γ-butyrolactone with hydrochloric acid.[8]

-

Reaction Setup: In a 2-liter distilling flask equipped with a long condenser and a receiver cooled in an ice bath, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.[1]

-

Reaction: Heat the mixture. Carbon dioxide evolution will begin almost immediately.[1] Control the heating rate to prevent foaming into the condenser. The reaction mixture will darken, and distillation will commence.[1]

-

Distillation: Continue the distillation rapidly, collecting the two-phase distillate.[1] After collecting approximately 900 mL, add 450 mL of water to the flask and collect an additional 300 mL of distillate.[1]

-

Work-up: Separate the organic layer from the distillate. The aqueous layer is then extracted three times with 150 mL portions of diethyl ether.[1]

-

Drying and Purification: Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.[1] Remove the ether by distillation. The crude this compound (yield: 79-90%) can be further purified by vacuum distillation, collecting the fraction boiling at 70-72 °C/20 mmHg.[1]

From Levulinic Acid Ester

This process involves the protection of the ketone in a levulinic ester as a ketal, followed by hydrogenation of the ester and subsequent reaction with hydrochloric acid.[8]

-

Ketalization: React a levulinic acid ester (e.g., butyl levulinate) with ethylene (B1197577) glycol in the presence of an acid catalyst to form the corresponding 2-(3-(alkoxycarbonyl)propyl)-2-methyl-1,3-dioxolane. Purify the ketal by distillation.[8]

-

Hydrogenation: Hydrogenate the purified ketal over a copper chromite catalyst that has been treated with an alkaline solution (e.g., 0.05 N alcoholic KOH) at elevated temperature and pressure (e.g., 200 °C, 300 hPa).[8] This reduces the ester to a primary alcohol, yielding 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol.[8]

-

Hydrolysis and Chlorination: Cool concentrated hydrochloric acid to 0 °C in a three-necked flask.[8] Slowly add the 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol while maintaining the temperature at 0 °C.[8]

-

Purification: After addition, distill the mixture. A two-phase mixture of this compound and water will co-distill.[8] Separate the organic layer, extract the aqueous layer, combine the organic phases, and purify by distillation.[8]

From 2-Methylfuran (B129897)

This method involves the hydrogenation of 2-methylfuran to 2-methyl-4,5-dihydrofuran, followed by a ring-opening chlorination with hydrochloric acid.[4][9]

-

Hydrogenation: In a reactor, place 2-methylfuran and a palladium-on-carbon catalyst.[9] After purging with nitrogen, introduce hydrogen gas at a controlled pressure (0.05-0.15 MPa) and maintain the temperature between 5-15 °C.[9] Monitor the reaction until the formation of 2-methyl-4,5-dihydrofuran is maximized (e.g., >95% by GC).[9]

-

Ring-opening Chlorination: Filter the catalyst from the reaction mixture.[9] In a separate vessel, heat a 15-20% hydrochloric acid solution to reflux (around 65 °C).[9] Add the 2-methyl-4,5-dihydrofuran dropwise to the refluxing acid.[9]

-

Work-up and Purification: After the reaction is complete, cool the mixture and separate the organic layer. The crude product can then be purified by distillation.

Safety and Handling

This compound is a flammable liquid and vapor.[10] It is harmful if swallowed and causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[10] Avoid breathing vapors. Wash thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen).[3] Recommended storage temperature is 2-8 °C.[3]

Applications

This compound is a key intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations.[1][12]

-

Pharmaceuticals: It is an important raw material for the synthesis of quinolone antibiotics such as ciprofloxacin (B1669076) and sparfloxacin.[2] It is also used in the preparation of other therapeutic agents, including chloroquine (B1663885) phosphate.[6]

-

Agrochemicals: It serves as a building block for the development of effective crop protection agents.[1]

-

Fine and Specialty Chemicals: It is used in the synthesis of various fine chemicals and specialty products like destructible surfactants.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Understanding its properties, synthesis, and safe handling is crucial for its effective utilization in research and development and in industrial manufacturing processes. The synthetic methods outlined in this guide offer various approaches to its preparation, allowing for flexibility based on available resources and desired scale.

References

- 1. Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound(5891-21-4) 1H NMR spectrum [chemicalbook.com]

- 5. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic conversion of glucose to levulinate ester derivative in ethylene glycol :: BioResources [bioresources.cnr.ncsu.edu]

- 7. 2-Pentanone, 5-chloro- [webbook.nist.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to 5-Chloropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloropentan-2-one, an important chemical intermediate in organic synthesis. The document details its chemical properties, synthesis methodologies, and key reactions, offering valuable insights for professionals in research and drug development.

Chemical and Physical Properties

5-Chloropentan-2-one, with the IUPAC name 5-chloropentan-2-one, is a colorless to yellow liquid.[1][2] It is a reactive unsaturated ketone characterized by a pungent odor.[3] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 5891-21-4[3] |

| Molecular Formula | C₅H₉ClO[3][4] |

| Molecular Weight | 120.58 g/mol [3][4] |

| Melting Point | -48 °C[3] |

| Boiling Point | 71-72 °C at 20 mmHg[5][6] |

| Density | 1.057 g/mL at 25 °C[3][5][6] |

| Refractive Index | n20/D 1.438[5][6] |

| Flash Point | 67 °C[3] |

| Solubility | Soluble in chloroform (B151607) and methanol[5] |

Synthesis of 5-Chloropentan-2-one: Experimental Protocols

Several methods for the synthesis of 5-chloropentan-2-one have been reported. Below are detailed protocols for some of the key methodologies.

1. From α-Acetyl-γ-butyrolactone:

This is a widely recognized method for preparing 5-chloro-2-pentanone.[7] The reaction involves the treatment of α-acetyl-γ-butyrolactone with hydrogen chloride.[7][8]

-

Procedure: A detailed procedure is described in Organic Syntheses. The process involves the reaction of α-acetyl-γ-butyrolactone with concentrated hydrochloric acid. The mixture is heated, and the resulting this compound is distilled. The organic layer of the distillate is then separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried and purified by distillation.[8]

2. From 3-Acetyl-1-propanol (B125399):

This method involves the direct conversion of 3-acetyl-1-propanol to this compound using hydrochloric acid.[9]

-

Optimized Industrial Conditions:

-

Reactants: 3-acetyl-1-propanol and 21% hydrochloric acid.[9]

-

Molar Ratio: The molar ratio of 3-acetyl-1-propanol to HCl is 1:2.[9]

-

Temperature: The reaction is carried out at 100 °C.[9]

-

Pressure: A vacuum of -0.045 MPa is applied.[9]

-

Yield: This optimized process can achieve a molar yield of up to 92% under industrial conditions.[9]

-

3. From a Ketal of a Levulinic Ester:

This process involves a multi-step synthesis starting from a ketal of a levulinic ester.[7]

-

Workflow:

-

The ketal of the levulinic ester is purified by distillation.[7]

-

The purified ketal undergoes catalytic hydrogenation using an alkaline catalyst to form 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol.[7]

-

This intermediate is then reacted with concentrated hydrochloric acid at approximately 0 °C.[7]

-

The mixture is distilled to yield a two-phase mixture of this compound and water. Distillation is continued until only water is being distilled.[7]

-

4. From 2-Methylfuran (B129897):

This modern approach utilizes 2-methylfuran as the starting material.[10][11]

-

Reaction Steps:

-

2-Methylfuran undergoes a hydrogenation reaction in the presence of a palladium-carbon catalyst and hydrogen to produce 2-methyl-4,5-dihydrofuran. The reaction is typically conducted at a temperature of 5-15°C and a pressure of 0.05-0.15MPa.[10]

-

The resulting 2-methyl-4,5-dihydrofuran then undergoes a ring-opening chlorination reaction with hydrochloric acid to yield this compound. This step is often performed by adding the dihydrofuran to a heated solution of 15-20% hydrochloric acid.[10]

-

Chemical Reactions and Applications

This compound is a versatile intermediate in the synthesis of various organic compounds.[3][5] It is notably used in the preparation of pharmaceuticals and other specialty chemicals.[5] For instance, it serves as a starting material for the synthesis of chloroquine (B1663885) and other therapeutic drugs.[5][9] It can also be used to synthesize methyl cyclopropyl (B3062369) ketone through an intramolecular cyclization reaction.[8]

Visualizing Synthesis Pathways

The following diagrams illustrate key synthetic routes to 5-chloropentan-2-one.

Caption: Synthesis of 5-Chloropentan-2-one from 2-Methylfuran.

Caption: Multi-step synthesis from a Levulinic Ester Ketal.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[12][13] It causes skin and serious eye irritation.[12][14] Appropriate personal protective equipment, including safety goggles, impervious gloves, and respiratory protection, should be used when handling this chemical.[14][15] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]

References

- 1. This compound, 90% | Fisher Scientific [fishersci.ca]

- 2. A10269.36 [thermofisher.com]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 5891-21-4 [chemicalbook.com]

- 6. This compound technical grade, 85 5891-21-4 [sigmaaldrich.com]

- 7. US4990682A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN104447247A - Synthesizing method of drug intermediate this compound - Google Patents [patents.google.com]

- 10. This compound preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN103694094A - this compound preparation method - Google Patents [patents.google.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. aozunasia.com [aozunasia.com]

- 15. echemi.com [echemi.com]

Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-chloro-2-pentanone, a key intermediate in the production of various pharmaceuticals and agrochemicals, from α-acetyl-γ-butyrolactone. The primary method discussed is the acid-catalyzed hydrolysis and decarboxylation followed by chlorination using hydrochloric acid. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow to support laboratory and developmental applications.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of more complex molecules.[1] One of the most established and reliable methods for its preparation involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid.[2][3] This process is advantageous due to the relative accessibility of the starting material and the straightforward nature of the reaction, which proceeds via a ring-opening, decarboxylation, and chlorination cascade. This guide will elaborate on the mechanism, provide detailed experimental procedures, and present key quantitative data to ensure reproducibility and scalability.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from α-acetyl-γ-butyrolactone in the presence of concentrated hydrochloric acid is a multi-step process that occurs in a single pot. The reaction is initiated by the acid-catalyzed hydrolysis of the lactone ring of α-acetyl-γ-butyrolactone. This is followed by a decarboxylation of the resulting β-keto acid intermediate to yield 5-hydroxy-2-pentanone. Finally, the hydroxyl group is substituted by a chlorine atom from the hydrochloric acid to form the desired product, this compound, along with the evolution of carbon dioxide.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound is influenced by the scale of the reaction and the source of the starting material. The following table summarizes the quantitative data from reported experimental procedures.

| Reactant Scale (α-acetyl-γ-butyrolactone) | Moles | Crude Product Weight | Yield of Crude Product | Reference |

| 384 g | 3 | 287–325 g | 79–89% | [4] |

| 128 g | 1 | 107–112 g | 89–93% | [4] |

| 20 g | 0.16 | 13.12 g | 70% | [5] |

Experimental Protocols

The following protocols are based on established and verified procedures for the synthesis of this compound from α-acetyl-γ-butyrolactone.[4][5]

Materials and Equipment

-

Reactants:

-

α-Acetyl-γ-butyrolactone

-

Concentrated Hydrochloric Acid

-

Water

-

Ether

-

Anhydrous Calcium Chloride

-

-

Equipment:

-

2-L distilling flask

-

90-cm bulb-type condenser

-

Receiving flask

-

Ice water bath

-

Separatory funnel

-

Distillation apparatus (30-cm column packed with glass helices)

-

Boiling chips

-

Detailed Experimental Procedure

-

Reaction Setup: In a 2-L distilling flask, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.[4] Add a boiling chip to the mixture.

-

Reaction Execution: Fit the flask with a 90-cm bulb-type condenser and place a receiver immersed in an ice-water bath at the outlet.[4] Carbon dioxide evolution will begin immediately.

-

Distillation: Heat the mixture to initiate distillation. Continue the distillation until approximately 1200 ml of distillate has been collected.

-

Work-up:

-

Separate the yellow organic layer from the distillate. The chloride is typically the bottom layer, but if it is also present on top, adding 50-100 ml of ether will consolidate it into the upper layer.[4]

-

Extract the aqueous layer with three 150-ml portions of ether.[4]

-

Combine the ether extracts with the initial organic layer.

-

Dry the combined organic phase over 25 g of anhydrous calcium chloride for one hour. A saturated calcium chloride layer may form.

-

Decant the ether solution and dry with an additional 25 g of calcium chloride.[4]

-

-

Isolation of Crude Product: Remove the ether by distillation through a 30-cm column packed with glass helices. The remaining residue is the crude this compound, weighing between 287–325 g.[4]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. US4990682A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scienceasia.org [scienceasia.org]

An In-depth Technical Guide to 5-Chloro-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-pentanone, with the CAS number 5891-21-4, is a versatile bifunctional organic compound.[1][2] It possesses both a ketone and an alkyl chloride functional group, making it a valuable intermediate in a variety of chemical syntheses.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, with a particular focus on its relevance in pharmaceutical and agrochemical industries.

Structural Formula and Chemical Properties

This compound is a colorless to brown liquid with a pungent odor.[1][4] Its structure consists of a five-carbon chain with a chlorine atom at position 5 and a ketone group at position 2.

Chemical Structure:

Molecular Formula: C5H9ClO[1]

Key Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 120.58 g/mol [1] |

| Density | 1.057 g/cm³ at 25 °C[1][2] |

| Boiling Point | 71-72 °C at 20 mmHg[2][5] |

| Melting Point | -48 °C[1] |

| Flash Point | 67 °C[1] |

| Refractive Index | 1.438 at 20 °C[2] |

| Solubility | Soluble in chloroform (B151607) and methanol.[5] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. A common and efficient laboratory-scale synthesis involves the chlorination of 3-acetyl-1-propanol (B125399).[3][6]

Synthesis of this compound from 3-acetyl-1-propanol

This method involves the reaction of 3-acetyl-1-propanol with a chlorinating agent, such as hydrochloric acid.[6]

Experimental Protocol:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 3-acetyl-1-propanol.

-

Reagent Addition: Concentrated hydrochloric acid is added dropwise to the stirred solution. The molar ratio of 3-acetyl-1-propanol to HCl is typically optimized, for instance, at 1:2.[6]

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 100 °C) and maintained under a slight vacuum (e.g., -0.045 MPa) for a set period to drive the reaction to completion.[6]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, and then washed with brine. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

A diagram illustrating the general workflow for the synthesis and purification of this compound is provided below.

Caption: Synthesis and Purification Workflow of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[3] Its bifunctional nature allows for a wide range of chemical transformations.

One of the most notable applications is in the synthesis of antimalarial drugs, such as chloroquine.[7] It is also a key intermediate in the production of cyclopropylamine, which is a precursor for several antibiotics, including ciprofloxacin (B1669076) and sparfloxacin.[8][9]

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of important pharmaceutical compounds.

Caption: Role of this compound in Pharmaceutical Synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10] Store away from incompatible materials such as strong oxidizing agents and bases.[10]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its unique structure provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

- 1. This compound | 5891-21-4 | FC00924 | Biosynth [biosynth.com]

- 2. This compound technical grade, 85 5891-21-4 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 5891-21-4 [chemicalbook.com]

- 6. CN104447247A - Synthesizing method of drug intermediate this compound - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [guidechem.com]

- 9. CN103694094A - this compound preparation method - Google Patents [patents.google.com]

- 10. aozunasia.com [aozunasia.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

Spectroscopic Analysis of 5-Chloro-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Chloro-2-pentanone, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₉ClO, and its molecular weight is 120.58 g/mol . Spectroscopic analysis confirms the presence of a ketone functional group and a chlorine-substituted alkyl chain.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | CH₃ (Methyl protons at C1) |

| ~2.7 | Triplet | 2H | CH₂ (Methylene protons at C3) |

| ~1.9 | Quintet | 2H | CH₂ (Methylene protons at C4) |

| ~3.5 | Triplet | 2H | CH₂ (Methylene protons at C5) |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Carbon Atom |

| ~207 | C2 (C=O) |

| ~44 | C5 (CH₂Cl) |

| ~38 | C3 (CH₂) |

| ~29 | C1 (CH₃) |

| ~26 | C4 (CH₂) |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1715 | Strong | C=O (Ketone) stretch |

| ~2920 | Medium | C-H (Alkyl) stretch |

| ~1450 | Medium | C-H (Alkyl) bend |

| ~650 | Medium | C-Cl stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution should be clear and free of particulate matter.

-

NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

For ¹H NMR : Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

This protocol describes the analysis of a pure liquid sample using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : As this compound is a liquid, it can be analyzed directly ("neat"). Ensure the sample is free from water and other impurities.

-

Instrument Setup :

-

Perform a background scan with a clean, empty sample holder or ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Data Acquisition :

-

Apply a small drop of this compound directly onto the center of the ATR crystal or between two salt plates (e.g., NaCl or KBr).

-

If using salt plates, create a thin film of the liquid between the plates and place them in the instrument's sample holder.

-

Acquire the spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed to identify the characteristic absorption bands of the functional groups.

Visualizations

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic workflow for this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Chloro-2-pentanone

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its primary applications.

Core Properties of this compound

This compound, with the CAS number 5891-21-4, is a versatile organic compound.[1][2] Its utility as a building block in the synthesis of more complex molecules makes it a compound of significant interest to researchers and chemical manufacturers.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative look at its characteristics.

| Property | Value | Reference |

| Molecular Weight | 120.58 g/mol | [3][4][5] |

| Molecular Formula | C₅H₉ClO | [3][4][5][6][7] |

| Appearance | Colorless to yellow or dark brown liquid | [3][6][8] |

| Melting Point | -48 °C | [3] |

| Boiling Point | 71-72 °C at 20 mmHg | [4] |

| Density | 1.057 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.438 at 20 °C | [4] |

| Flash Point | 67 °C (closed cup) | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol | [2][4] |

Identification and Nomenclature

For unambiguous identification, the following identifiers are associated with this compound.

| Identifier | Value | Reference |

| CAS Number | 5891-21-4 | [3][4][5] |

| IUPAC Name | 5-chloropentan-2-one | [6][7] |

| Synonyms | Methyl 3-chloropropyl ketone, 1-Chloro-4-pentanone | [9] |

| InChI Key | XVRIEWDDMODMGA-UHFFFAOYSA-N | [6] |

| SMILES | CC(=O)CCCCl | [3][6] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been developed, each with distinct advantages. Below are detailed protocols for two common synthetic routes.

Protocol 1: Synthesis from 3-acetyl-1-propanol (B125399)

This method involves the direct chlorination of 3-acetyl-1-propanol.[1][10]

Materials:

-

3-acetyl-1-propanol (technical grade, >99% purity)

-

Hydrochloric acid (HCl, 21% concentration)

Procedure:

-

The reaction is carried out under a vacuum of -0.045 MPa and at a temperature of 100 °C.[10]

-

3-acetyl-1-propanol and hydrochloric acid are reacted at a mole ratio of 1:2.[10]

-

The reaction mixture is heated and stirred under the specified conditions until the conversion to this compound is complete.

-

This process has been optimized for industrial applications, achieving a molar yield of up to 92%.[10]

Protocol 2: Synthesis from a Levulinic Ester Ketal

This multi-step process offers an alternative route starting from a ketal of a levulinic ester.[11]

Procedure:

-

Purification: The ketal of the levulinic ester is purified by distillation.[11]

-

Hydrogenation: The purified ketal undergoes hydrogenation using an alkaline catalyst to form 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol.[11] This step reportedly achieves a conversion rate of over 99% and a selectivity greater than 95%.[11]

-

Isolation: The hydrogenation product is isolated via conventional distillation.[11]

-

Reaction with HCl: The isolated 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol is then reacted with concentrated hydrochloric acid at approximately 0 °C.[11]

-

Distillation: The final product, this compound, is distilled from the reaction mixture, initially forming a two-phase mixture with water. The distillation continues until only water is being distilled.[11]

Key Applications of this compound

This compound is a crucial intermediate in the synthesis of a variety of commercially important chemicals.[1]

-

Pharmaceuticals: It serves as a starting material for the synthesis of several drugs, including anti-COVID-19 therapeutics, chloroquine, and ciprofloxacin-class medications.[1][4][10]

-

Agrochemicals: It is a building block in the development of crop protection agents.[1]

-

Specialty Chemicals: It is used in the preparation of destructible surfactants and other specialty chemicals like methyl cyclopropyl (B3062369) ketone.[1][4][12]

Visualizing Workflows and Applications

The following diagrams illustrate a generalized synthesis workflow and the logical relationships of its applications.

Caption: A simplified workflow for the synthesis of this compound.

Caption: A diagram illustrating the key application areas of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure safety.

-

Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13][14] It is also a flammable liquid and vapor.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate protective clothing.[13][14] In case of insufficient ventilation, use a NIOSH-approved respirator.[13]

-

Handling: Use in a well-ventilated area or under a fume hood.[13] Keep away from heat, sparks, open flames, and other ignition sources.[14][15] Ground and bond containers and receiving equipment to prevent static discharge.[15]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[13][15] Keep away from incompatible materials such as strong oxidizing agents.[13][16]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 5891-21-4 | FC00924 | Biosynth [biosynth.com]

- 4. This compound | 5891-21-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. A10269.36 [thermofisher.com]

- 7. 2-Pentanone, 5-chloro- | C5H9ClO | CID 79993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 2-Pentanone, 5-chloro- [webbook.nist.gov]

- 10. CN104447247A - Synthesizing method of drug intermediate this compound - Google Patents [patents.google.com]

- 11. US4990682A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. aozunasia.com [aozunasia.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to 5-Chloro-2-pentanone: Physicochemical Properties and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 5-Chloro-2-pentanone, a versatile chemical intermediate. The document details its boiling point and density, outlines standardized experimental protocols for their determination, and presents a logical workflow for characterizing such chemical compounds.

Physicochemical Data of this compound

The boiling point and density of this compound are crucial parameters for its application in synthesis and process development. The following table summarizes these properties as reported in the literature. It is important to note that the boiling point is pressure-dependent.

| Property | Value | Conditions |

| Boiling Point | 71-72 °C | at 20 mmHg |

| 106 °C | at 20 mmHg | |

| 172 - 175 °C | at 760 mmHg | |

| Density | 1.057 g/mL | at 25 °C |

| 1.053 g/cm³ | at 20/20 °C | |

| Molecular Formula | C₅H₉ClO | |

| Molecular Weight | 120.58 g/mol | |

| CAS Number | 5891-21-4 |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. Standardized methods ensure reproducibility and comparability of data.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination, with the choice depending on the sample volume and required accuracy.

Distillation Method: This is a common and accurate method when a sufficient amount of the liquid (typically >5 mL) is available.[1][2]

-

Apparatus: A distillation flask, condenser, thermometer, and receiving flask.

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The flask is heated, and the liquid is brought to a boil.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The temperature is recorded when the vapor temperature is constant and the liquid is distilling at a steady rate.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

Capillary Method (Siwoloboff Method): This micro-method is suitable for small sample volumes.

-

Apparatus: A melting point apparatus or a Thiele tube, a thermometer, a small test tube, and a sealed-end capillary tube.

-

Procedure:

-

A few drops of the liquid are placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the liquid.

-

The test tube is attached to a thermometer and heated in a controlled manner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

Density is defined as the mass per unit volume of a substance.[3] For liquids, several accurate methods are available.

Digital Density Meter (Oscillating U-tube Method) - ASTM D4052: This is a rapid and highly accurate method.[3][4][5]

-

Apparatus: A digital density meter.

-

Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube.[3][6] The change in the oscillation frequency of the tube caused by the mass of the sample is measured.[3][6] This frequency is directly related to the density of the liquid.

-

Procedure:

-

The instrument is calibrated using certified reference standards (e.g., dry air and pure water).

-

The sample is injected into the measurement cell, ensuring no air bubbles are present.

-

The instrument automatically measures the oscillation period and calculates the density based on the calibration data.

-

The temperature of the measurement cell is precisely controlled, as density is temperature-dependent.

-

Pycnometer Method: This is a classical and very accurate method for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a precisely determined volume), a balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The volume is adjusted precisely, and the pycnometer is weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., water), and the process is repeated.

-

The density of the sample is calculated from the masses and the known density of the reference liquid.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the physical properties of a chemical substance like this compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. chemconnections.org [chemconnections.org]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

Safety and handling of 5-Chloro-2-pentanone

An In-depth Technical Guide on the Safety and Handling of 5-Chloro-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound (CAS No. 5891-21-4). It also includes details on its chemical and physical properties, toxicological data, and established experimental protocols for its synthesis and use as a chemical intermediate, particularly in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a versatile chemical intermediate used in the synthesis of various organic compounds.[1] Its utility stems from the presence of two reactive functional groups: a ketone and an alkyl chloride.[2] It is a colorless to brown liquid with a pungent odor and is soluble in chloroform (B151607) and methanol.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5891-21-4 | |

| Molecular Formula | C₅H₉ClO | [2][3] |

| Molecular Weight | 120.58 g/mol | [4][3] |

| Appearance | Clear, colorless to pale yellow/brown liquid | [2][3][5] |

| Odor | Strong, pungent | [2][3] |

| Boiling Point | ~135°C (~275°F) at atmospheric pressure; 71-72°C at 20 mmHg | [4][3] |

| Melting Point | -48°C | |

| Flash Point | Approximately 35°C to 67°C (closed cup) | [3] |

| Density | ~1.057 g/cm³ at 25°C | [5] |

| Refractive Index | n20/D 1.438 | [4] |

| Solubility | Partially soluble in water; Soluble in chloroform and methanol | [2][3] |

| Stability | Stable under normal temperatures and pressures | [2][3] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is a flammable liquid and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][6][3][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |

Table 3: NFPA 704 Ratings

| Category | Rating | Description |

| Health | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury. |

| Flammability | 3 | Liquids and solids that can be ignited under almost all ambient temperature conditions. |

| Instability | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

| Special | - | - |

Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the chemical.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6][3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[3] Fire/flame resistant clothing is also recommended.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing vapors or mist.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Use non-sparking tools and take precautionary measures against static discharge.[6]

-

Ground and bond containers when transferring material.[8]

-

Wash hands thoroughly after handling.[3]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[3]

-

The recommended storage temperature is between 2°C and 8°C.[2]

-

Store in a flammables-area.[8]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is necessary.

Accidental Release Measures

-

Evacuate personnel to a safe area.[6]

-

Ensure adequate ventilation.[6]

-

Remove all sources of ignition.[6]

-

Wear appropriate personal protective equipment.[6]

-

Contain the spill using an inert absorbent material (e.g., sand, earth).[8]

-

Collect the absorbed material into a suitable, closed container for disposal.[6]

-

Prevent the chemical from entering drains or waterways.[6]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][3]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][3][8]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][3][8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][3][8]

Toxicological and Ecological Information

Detailed toxicological studies on this compound are limited. It is known to be harmful if swallowed, and prolonged or repeated exposure may cause damage to organs.[3] There is no data available on its carcinogenic, mutagenic, or reproductive effects.[9]

Discharge into the environment should be avoided as the ecological effects are not well-documented.[6]

Experimental Protocols and Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][6][10] Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.[10]

One of its most notable applications is as an intermediate in the synthesis of the antimalarial drug chloroquine.[6] It is also used in the production of fluoroquinolone antibiotics such as ciprofloxacin (B1669076) and sparfloxacin.[2][8]

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid.[3][11]

Experimental Protocol for the Synthesis of this compound:

-

Apparatus: A 2-liter distilling flask equipped with a 90-cm bulb-type condenser and a receiver cooled in an ice-water bath.[3]

-

Reagents:

-

Procedure:

-

Combine the α-acetyl-γ-butyrolactone, concentrated hydrochloric acid, and 525 ml of water in the distilling flask.[3]

-

Heat the mixture. Carbon dioxide will evolve, and the color of the mixture will change from yellow to black.[3]

-

Distill the mixture rapidly until 900 ml of distillate is collected.[3]

-

Add 450 ml of water to the distilling flask and collect an additional 300 ml of distillate.[3]

-

Separate the yellow organic layer from the distillate.[3]

-

Extract the aqueous layer with three 150-ml portions of ether.[3]

-

Combine the organic layer and the ether extracts and dry over calcium chloride.[3]

-

Remove the ether by distillation.[3]

-

The crude this compound can be purified by vacuum distillation to yield the final product.[3]

-

Use in Cyclization Reactions: Synthesis of Methyl Cyclopropyl (B3062369) Ketone

This compound can undergo intramolecular cyclization in the presence of a base to form cyclopropyl methyl ketone.[3][7]

Experimental Protocol for the Synthesis of Methyl Cyclopropyl Ketone:

-

Apparatus: A 2-liter three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel.[3]

-

Reagents:

-

Crude this compound (361.5 g, ~3 moles)[3]

-

Sodium hydroxide (B78521) pellets (180 g, 4.5 moles)[3]

-

Water (180 ml)[3]

-

-

Procedure:

-

Place a solution of sodium hydroxide in water into the flask.[3]

-

Add the crude this compound to the sodium hydroxide solution over 15-20 minutes.[3]

-

If the reaction does not begin to boil, gently heat the flask to initiate boiling and continue for 1 hour.[3]

-

The product, methyl cyclopropyl ketone, can then be isolated and purified.

-

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to consult the relevant SDS for detailed safety information.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104447247A - Synthesizing method of drug intermediate this compound - Google Patents [patents.google.com]

- 5. CN103694094A - this compound preparation method - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. US4990682A - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-pentanone (CAS No. 5891-21-4). Understanding the stability profile of this key chemical intermediate is crucial for ensuring its integrity in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the known degradation pathways, the role of stabilizers, and provides detailed protocols for stability assessment.

Core Stability Considerations

This compound is a reactive organic compound susceptible to degradation, primarily through intramolecular cyclization, especially in the presence of bases. While generally stable under recommended storage conditions, its stability can be compromised by elevated temperatures, exposure to light, and the presence of contaminants.[1][2] Some commercial formulations are stabilized with potassium carbonate (K2CO3) to mitigate degradation.[3][4]

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | Reference |

| Molecular Formula | C5H9ClO | [5][6][7] |

| Molecular Weight | 120.58 g/mol | [5][6][8] |

| Appearance | Colorless to yellow to dark brown liquid | [2][9] |

| Boiling Point | 71-72 °C at 20 mmHg | [5] |

| Density | 1.057 g/mL at 25 °C | [5] |

| Refractive Index | 1.4355-1.4425 at 20 °C | [9] |

| Solubility | Soluble in chloroform (B151607) and methanol | [2] |

Degradation Pathway: Intramolecular Cyclization

The primary degradation pathway for this compound, particularly in the presence of a base, is an intramolecular cyclization reaction to form methyl cyclopropyl (B3062369) ketone. This reaction proceeds via an enolate intermediate. The process is analogous to the initial steps of a Favorskii rearrangement.[10][11][12][13][14]

The generally accepted mechanism is as follows:

-

A base abstracts a proton from the carbon alpha to the carbonyl group (C1), forming an enolate.

-

The resulting enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom (C5).

-

This leads to the displacement of the chloride ion and the formation of a cyclopropane (B1198618) ring, yielding methyl cyclopropyl ketone.

Caption: Proposed mechanism for the base-catalyzed intramolecular cyclization of this compound.

Role of Potassium Carbonate (K2CO3) as a Stabilizer

Some commercial grades of this compound are supplied with potassium carbonate (K2CO3) as a stabilizer.[3][4] K2CO3 is a weak base and serves multiple functions in preserving the integrity of the compound:

-

Acid Scavenger: this compound may contain or generate acidic impurities, such as hydrogen chloride (HCl), through hydrolysis or elimination reactions. These acidic impurities can catalyze further degradation. K2CO3 neutralizes these acids, preventing acid-catalyzed decomposition.[15][16]

-

Drying Agent: K2CO3 is a mild drying agent and can remove trace amounts of water from the material.[15] Water can participate in hydrolysis reactions, leading to the formation of 5-hydroxy-2-pentanone and HCl.

-

Buffering Agent: By acting as a weak base, K2CO3 can help maintain the pH of the material within a range that minimizes both acid- and strong-base-catalyzed degradation.[17][18]

It is important to note that while K2CO3 mitigates acid-catalyzed degradation, being a base, it could potentially promote the intramolecular cyclization to methyl cyclopropyl ketone if not used in appropriate amounts or if the material is subjected to high temperatures.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommendation | References |

| Temperature | Store in a cool, dry place. Recommended storage temperature is 2-8°C. | [2][5] |

| Atmosphere | Store in a well-ventilated area. For extended storage, keeping under an inert atmosphere, such as nitrogen, is advised. | [5] |

| Container | Keep container tightly closed. | [1] |

| Incompatible Materials | Avoid strong oxidizing agents and strong bases. | [1] |

| Light | Protect from light. | |

| Handling | Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material. | [1] |

Experimental Protocol for Stability Assessment

As there is limited published quantitative stability data for this compound, a well-designed stability study is essential for critical applications. The following is a detailed experimental protocol for a forced degradation study to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[19][20][21][22][23]

Objective

To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method for its quantification.

Materials and Equipment

-

This compound (high purity reference standard and test sample)

-

HPLC grade acetonitrile (B52724), methanol, and water

-

Reagent grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H2O2)

-

HPLC system with a UV detector or a mass spectrometer (MS) detector

-

Photostability chamber

-

Oven

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for a forced degradation study of this compound.

Detailed Methodologies

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and a suitable concentration of hydrochloric acid (e.g., 0.1 M HCl). Keep the mixture at an elevated temperature (e.g., 60°C) and collect samples at various time points.

-

Base Hydrolysis: Mix equal volumes of the stock solution and a suitable concentration of sodium hydroxide (e.g., 0.1 M NaOH). Keep the mixture at room temperature and collect samples at various time points. Neutralize the samples immediately after collection.

-

Oxidative Degradation: Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% H2O2). Keep the mixture at room temperature and collect samples at various time points.

-

Thermal Degradation: Place the solid material and the stock solution in an oven at an elevated temperature (e.g., 60°C) and collect samples at various time points.

-

Photolytic Degradation: Expose the solid material and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample, and if necessary, neutralize it.

-

Dilute the sample to a suitable concentration for analysis.

-

Analyze the samples using a developed HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

-

Monitor the elution profile using a UV detector at an appropriate wavelength and/or a mass spectrometer to identify the masses of the parent compound and any degradation products.

-

-

Data Analysis:

-